molecular formula C7H13NO3 B14584274 2-Nitroheptan-3-one CAS No. 61097-75-4

2-Nitroheptan-3-one

Cat. No.: B14584274
CAS No.: 61097-75-4
M. Wt: 159.18 g/mol
InChI Key: QSNVMWSIOMKKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroheptan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the direct nitration using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro acids.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro acids.

    Reduction: Aminoheptan-3-one.

    Substitution: Various substituted heptan-3-one derivatives.

Scientific Research Applications

2-Nitroheptan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitroheptan-3-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    2-Nitrohexan-3-one: Similar structure but with one less carbon atom.

    2-Nitrooctan-3-one: Similar structure but with one more carbon atom.

    3-Nitroheptan-2-one: Isomer with the nitro and ketone groups at different positions.

Uniqueness: 2-Nitroheptan-3-one is unique due to its specific chain length and the position of the nitro and ketone groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications.

Properties

CAS No.

61097-75-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-nitroheptan-3-one

InChI

InChI=1S/C7H13NO3/c1-3-4-5-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3

InChI Key

QSNVMWSIOMKKJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.